(4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione
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Overview
Description
(4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione is a chiral compound with a unique structure that includes a chloromethyl group attached to an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione typically involves the condensation of chloroacetaldehyde with acetaldehyde under the action of aldolase, followed by a series of reactions to form the oxazolidine ring . The reaction conditions often require precise control of temperature and pH to ensure the desired stereochemistry.
Industrial Production Methods
For large-scale industrial production, the synthesis may involve enzyme-catalyzed reactions to improve yield and selectivity. The use of aldolase enzymes is particularly advantageous for producing the desired (4R) configuration .
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The chloromethyl group can be substituted with different nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chloromethyl group can yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Some derivatives are investigated for their potential use as pharmaceutical agents.
Mechanism of Action
The mechanism of action of (4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- (4R)-4-benzyl-3-[(Z)-{2-[(1R,6S)-6-(chloromethyl)cyclohex-3-en-1-yl]ethylidene}amino]-1,3-oxazolidin-2-one
- 1,2-bis(4R-chloromethyl-1’,3’-dioxolanyl-2’)ethane
Uniqueness
(4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione is unique due to its specific stereochemistry and the presence of both a chloromethyl group and an oxazolidine ring. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for developing new pharmaceuticals and materials .
Properties
CAS No. |
135920-56-8 |
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Molecular Formula |
C4H4ClNO3 |
Molecular Weight |
149.53 g/mol |
IUPAC Name |
(4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C4H4ClNO3/c5-1-2-3(7)9-4(8)6-2/h2H,1H2,(H,6,8)/t2-/m0/s1 |
InChI Key |
ALQADUBZEIRDQN-REOHCLBHSA-N |
Isomeric SMILES |
C([C@H]1C(=O)OC(=O)N1)Cl |
Canonical SMILES |
C(C1C(=O)OC(=O)N1)Cl |
Purity |
95 |
Origin of Product |
United States |
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